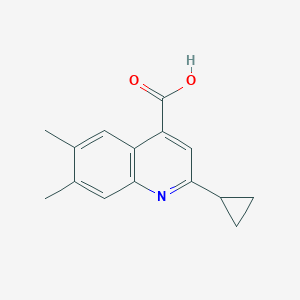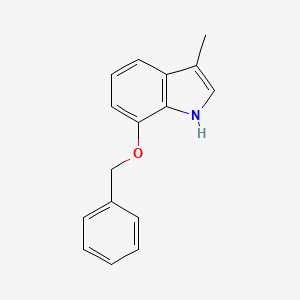![molecular formula C42H40F10IrN4P B13693128 Ir[dF(Me)ppy]2(dtbbpy)PF6](/img/structure/B13693128.png)
Ir[dF(Me)ppy]2(dtbbpy)PF6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Iridium (III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,40-di-tert-butyl-2,20-bipyridine hexafluorophosphate, commonly referred to as Ir[dF(Me)ppy]2(dtbbpy)PF6, is a photocatalyst. It is known for its ability to facilitate various chemical reactions, particularly in the field of photoredox catalysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Iridium (III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,40-di-tert-butyl-2,20-bipyridine hexafluorophosphate typically involves the reaction of iridium precursors with the appropriate ligands. The reaction is carried out under specific conditions to ensure the formation of the desired complex. For instance, the reaction may involve the use of solvents like ethylene glycol and heating at elevated temperatures (e.g., 150°C) for an extended period (e.g., 15 hours) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, ensuring the consistent production of high-purity Iridium (III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,40-di-tert-butyl-2,20-bipyridine hexafluorophosphate .
Análisis De Reacciones Químicas
Types of Reactions
Iridium (III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,40-di-tert-butyl-2,20-bipyridine hexafluorophosphate undergoes various types of reactions, including:
Hydroamination of Olefins: This reaction involves the addition of an amine to an olefin, facilitated by the photocatalyst.
Decarboxylative Arylation and Vinylation: This reaction involves the removal of a carboxyl group and the addition of an aryl or vinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include secondary alkyl amines for hydroamination and carboxylic acids for decarboxylative arylation and vinylation. The reactions are typically carried out under photoredox conditions, often using visible light to activate the photocatalyst .
Major Products
The major products formed from these reactions include hydroaminated olefins and arylated or vinylated carboxylic acids .
Aplicaciones Científicas De Investigación
Iridium (III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,40-di-tert-butyl-2,20-bipyridine hexafluorophosphate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism by which Iridium (III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,40-di-tert-butyl-2,20-bipyridine hexafluorophosphate exerts its effects involves the absorption of visible light, which activates the photocatalyst. This activation allows the compound to facilitate various chemical transformations by generating reactive intermediates. The molecular targets and pathways involved include the activation of olefins and carboxylic acids, leading to hydroamination, arylation, and vinylation reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Iridium (III) bis[2-(4-methyl-2-pyridinyl-kN)phenyl-kC] hexafluorophosphate
- Iridium (III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,40-di-tert-butyl-2,20-bipyridine hexafluorophosphate
Uniqueness
Iridium (III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,40-di-tert-butyl-2,20-bipyridine hexafluorophosphate is unique due to its enhanced luminescent properties and its ability to facilitate a wide range of photoredox reactions. Its specific ligand structure and the presence of fluorine atoms contribute to its high reactivity and selectivity in various chemical transformations .
Propiedades
Fórmula molecular |
C42H40F10IrN4P |
|---|---|
Peso molecular |
1014.0 g/mol |
Nombre IUPAC |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);hexafluorophosphate |
InChI |
InChI=1S/C18H24N2.2C12H8F2N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-8-2-5-12(15-7-8)10-4-3-9(13)6-11(10)14;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*2-3,5-7H,1H3;;/q;3*-1;+3 |
Clave InChI |
XAJPUJWOMJJPNU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(tert-Butyl)phenyl]-1-methylindole](/img/structure/B13693048.png)

![9-Methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one](/img/structure/B13693067.png)
![2-(4-Chlorophenyl)-1-phenyl-1H-naphtho[1,2-d]imidazole](/img/structure/B13693070.png)

![4-[[(1-Ethyl-4-methyl-5-imidazolyl)methyl]thio]aniline](/img/structure/B13693075.png)

![N-(5-azidopentyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13693094.png)




![3-[[4-(3-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13693131.png)
